1-Methyl-6-oxopiperidine-2-carboxylic acid
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Overview
Description
1-Methyl-6-oxopiperidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H11NO3 It is a derivative of piperidine, featuring a carboxylic acid group and a ketone group on the piperidine ring
Mechanism of Action
Mode of Action
It’s known that the compound has a high gastrointestinal absorption , which suggests that it can be readily absorbed in the body and potentially interact with various biological targets.
Pharmacokinetics
1-Methyl-6-oxopiperidine-2-carboxylic acid has high gastrointestinal absorption , indicating that it can be readily absorbed into the bloodstream after oral administration. , suggesting that it may have a low potential for drug-drug interactions. The compound’s lipophilicity (Log Po/w) is 1.09 , which may influence its distribution in the body.
Biochemical Analysis
Biochemical Properties
1-Methyl-6-oxopiperidine-2-carboxylic acid, like other piperidine derivatives, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound and the biomolecules it interacts with. No specific interactions have been reported in the literature .
Cellular Effects
The effects of this compound on cellular processes are currently unknown. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These mechanisms would need to be investigated in detail .
Dosage Effects in Animal Models
Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-6-oxopiperidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidin-2-one with a suitable carboxylating agent can yield the desired product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
1-Methyl-6-oxopiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidin-2-one: A structurally similar compound with a ketone group but lacking the carboxylic acid group.
5-Amino-1-methylpiperidin-2-one: Contains an amino group instead of a carboxylic acid group.
Uniqueness
1-Methyl-6-oxopiperidine-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the piperidine ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
1-methyl-6-oxopiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(7(10)11)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXXDFUYEKXHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367674-43-8 |
Source
|
Record name | 1-methyl-6-oxopiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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